molecular formula C10H14O3 B2699347 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one CAS No. 132435-30-4

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one

Cat. No.: B2699347
CAS No.: 132435-30-4
M. Wt: 182.219
InChI Key: PAEHPXBPMYLKFT-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.2]octane core fused with a dioxolane ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.2]octane derivatives with dioxolane precursors under specific conditions. One common method includes the use of acid or base catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the dioxolane ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; often carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dithian]-3-ol: Another spirocyclic compound with a similar bicyclo[2.2.2]octane core but fused with a dithiane ring.

    Bicyclo[2.2.2]octane-2-spirocyclohexanes: Compounds featuring a bicyclo[2.2.2]octane core fused with cyclohexane rings.

Uniqueness

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one is unique due to its specific combination of a bicyclo[2.2.2]octane core and a dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-5-8-2-1-7(9)6-10(8)12-3-4-13-10/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHPXBPMYLKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(C1CC2=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4.0 g of rac-(1R*,4R*)-bicyclo[2.2.2]octane-2,5-dione (intermediate K1A.1), dissolved in 120 mL of toluene, 1.7 mL of ethylene glycol and 0.27 g of TsOH were added and the solution was heated under vigorous stirring to reflux for 3.5 h. The reaction mixture was cooled to rt, quenched with saturated aq. NaHCO3, extracted with Et2O, and the organic phase was evaporated. The crude product was purified by CC with Hex-EtOAc (7:3) to yield 2.41 g of rac-(1R*,4R*)-spiro[bicyclo[2.2.2]octane-2,2′-[1,3]dioxolan]-5-one as yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two

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